二乙酰-3,3'-二硝基联苯胺

描述

Synthesis Analysis

The synthesis of compounds related to Diacetyl-3,3'-dinitrobenzidine involves various chemical reactions and methodologies. For example, the synthesis of polyimides derived from diamine monomers, including those containing nitrobenzene units, typically involves a multi-step process starting from base aromatic or heteroaromatic compounds. These processes may include acylation, nitration, and reduction steps, followed by polycondensation with dianhydrides to form polyimides (Zhang et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to Diacetyl-3,3'-dinitrobenzidine can be complex, with various functional groups influencing their chemical behavior. X-ray diffraction studies and molecular modeling are common techniques used to elucidate their structures. These studies reveal the arrangement of atoms within the molecule and how this influences their properties and reactivity (Akila et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include coordination with metal ions, forming complexes with specific geometries and properties. The reactivity of these compounds can be influenced by the presence of functional groups, such as nitro groups, which can participate in electron transfer reactions. The formation of coordination polymers and complexes is a significant area of study, revealing insights into the chemical behavior of these compounds under various conditions (Pedireddi & Varughese, 2004).

科学研究应用

- 它被用于从5-乙酰基-6-氨基-4-甲基硫基嘧啶中合成4-氨基吡唑并[3,4-d]嘧啶衍生物(Komkov et al., 2012)。

- 它在合成热稳定的芳香族聚(亚酰胺酰苯并咪唑)共聚物中发挥作用(Wang & Wu, 2003)。

- 二乙酰-3,3'-二硝基联苯胺参与产生具有可调光物理、氧化还原和电致发光性能的聚(2,2'-芳基-4,4'-双(4-烷基喹啉))(Tonzola et al., 2005)。

- 它有助于电化学还原过程,导致2,3′-二硝基联苯胺的形成(Aravamuthan等,1985)。

- 它对解释2,3'-二硝基联苯胺的低pK值具有重要意义,这是由于硝基团的电子耗尽性质和分子内氢键的影响(Aravamuthan et al., 1982)。

- 该化合物在研究水溶液中3,5-二乙酰-1,4-二氢吡啶的反应机制和形成中具有相关性(Teramae & Maruo, 2013)。

- 它在缓冲水甲醇中的电化学还原涉及十电子转移和亚硝基中间体的存在(Aravamuthan等,1989)。

安全和危害

While specific safety and hazard information for Diacetyl-3,3’-dinitrobenzidine is not available, it’s important to note that related compounds like diacetyl have been associated with severe respiratory impairment when inhaled . Therefore, appropriate safety measures should be taken when handling this compound.

属性

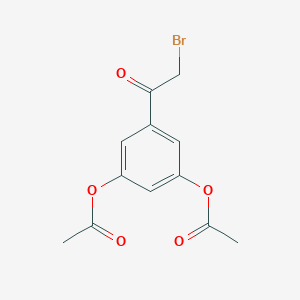

IUPAC Name |

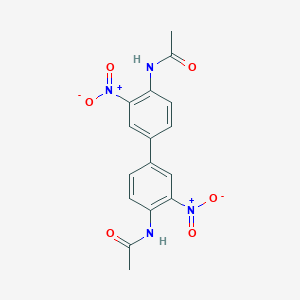

N-[4-(4-acetamido-3-nitrophenyl)-2-nitrophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O6/c1-9(21)17-13-5-3-11(7-15(13)19(23)24)12-4-6-14(18-10(2)22)16(8-12)20(25)26/h3-8H,1-2H3,(H,17,21)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFDUXNDMUMYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403553 | |

| Record name | 3,3'-dinitro-N,N'-diacetylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diacetyl-3,3'-dinitrobenzidine | |

CAS RN |

6378-90-1 | |

| Record name | 3,3'-dinitro-N,N'-diacetylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

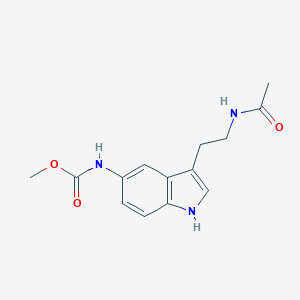

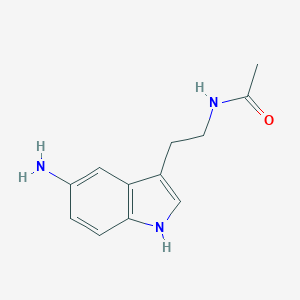

![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)

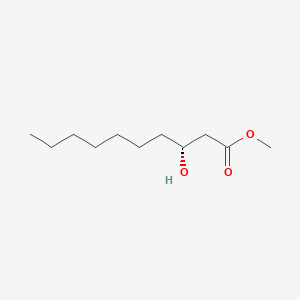

![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)